Lipophilicity Advantage for Drug Precursors
The predicted partition coefficient (ACD/LogP) of (4-Bromo-2-fluoro-5-methylphenyl)boronic acid is 2.86 . This is significantly higher than the LogP of its des-methyl analog, (4-bromo-2-fluorophenyl)boronic acid, which is predicted to be approximately 2.3 (ΔLogP = +0.56) based on established Hansch-Leo fragmental constants for a methyl group on an aromatic ring. The higher lipophilicity of the target compound makes it a superior choice when designing drug-like molecules where enhanced membrane permeability and passive absorption are required, without resorting to additional synthetic steps to increase lipophilicity post-coupling.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.86 (predicted) |
| Comparator Or Baseline | (4-Bromo-2-fluorophenyl)boronic acid; predicted LogP ≈ 2.3 |
| Quantified Difference | ΔLogP ≈ +0.56 |
| Conditions | ACD/Labs Percepta Platform PhysChem Module prediction, pH 5.5-7.4 |
Why This Matters
This quantified difference in lipophilicity allows medicinal chemists to select (4-bromo-2-fluoro-5-methylphenyl)boronic acid to directly build in favorable ADME properties, bypassing the need for late-stage alkylation.
